alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate can be achieved through a multi-step process involving protection and deprotection of functional groups, glycosylation, and benzoate esterification. The starting materials include D-glucose, D-fructose, benzoic acid, acetic anhydride, methanol, sodium methoxide, acetic acid, triethylamine, p-toluenesulfonic acid, dichloromethane, diethyl ether, and water.

Molecular Structure Analysis

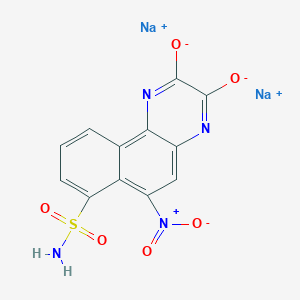

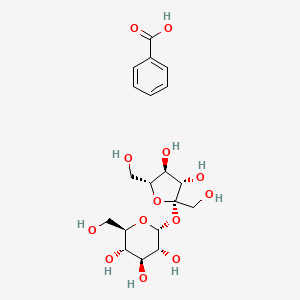

The molecular formula of GFBE is C19H26O12, and its molecular weight is 446.4 . The detailed molecular structure analysis can be found in various scientific databases .

Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structure of similar compounds has been determined, which provides valuable information about their physical and chemical properties . This information can be used in the design of new materials and drugs.

Pharmaceutical Applications

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl derivatives have shown preventative effects against celiac disease, which is caused by gliadin-derived peptides . This suggests potential applications in the development of new treatments for this disease.

Surfactant-Based Permeation Enhancer

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl octadecanoate, a similar compound, is a surfactant-based permeation enhancer used to increase mannitol permeability in excised rat colonic mucosae . This indicates potential applications in drug delivery systems.

Biotechnological Reactions

Sucrose, a related compound, has been derivatized using enzymatic biotechnological techniques to add special functionalities to sucrose products like biodegradability, biocompatibility, and non-toxicity . This suggests potential applications in the development of environmentally friendly products.

Industrial Sugar Production

Sucrose, a related compound, is produced industrially from sugarcane and sugar beet . The chemical reactivity of sucrose is the basis for the production of value-added products, suggesting potential applications in the diversification of the sugar industry .

Mécanisme D'action

GFBE exerts its biological effects through various mechanisms. It has been shown to modulate the expression of various genes involved in inflammation and oxidative stress. GFBE also activates various signaling pathways, including the Nrf2 pathway, which plays a crucial role in regulating cellular antioxidant defense.

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate can be achieved through a multi-step process involving protection and deprotection of functional groups, glycosylation, and benzoate esterification.", "Starting Materials": [ "D-glucose", "D-fructose", "benzoic acid", "acetic anhydride", "methanol", "sodium methoxide", "acetic acid", "triethylamine", "p-toluenesulfonic acid", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Protection of glucose as a benzyl ether using benzyl chloride and triethylamine in dichloromethane", "Protection of fructose as a methoxymethyl ether using methoxymethyl chloride and triethylamine in dichloromethane", "Deprotection of glucose benzyl ether using p-toluenesulfonic acid in methanol", "Glycosylation of deprotected glucose with protected fructose using p-toluenesulfonic acid as a catalyst in dichloromethane", "Deprotection of fructose methoxymethyl ether using sodium methoxide in methanol", "Esterification of the resulting disaccharide with benzoic acid using acetic anhydride and triethylamine in dichloromethane", "Purification of the final product using column chromatography with a mixture of dichloromethane and diethyl ether as the eluent" ] } | |

Numéro CAS |

12738-64-6 |

Nom du produit |

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate |

Formule moléculaire |

C19H26O12 |

Poids moléculaire |

446.4 |

Nom IUPAC |

benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

SMILES |

C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.